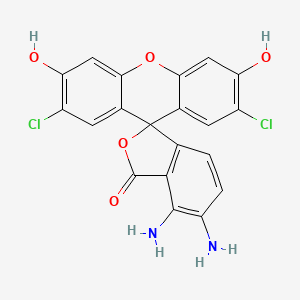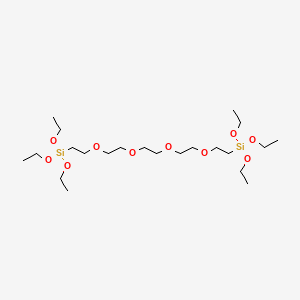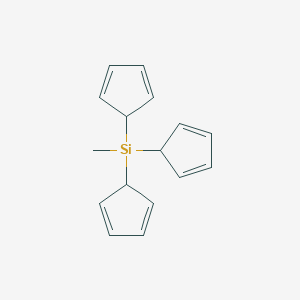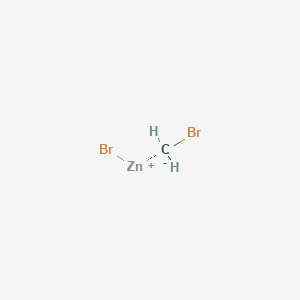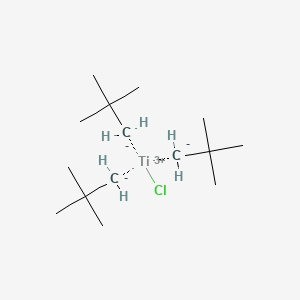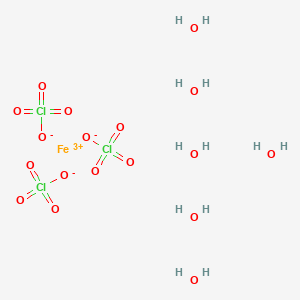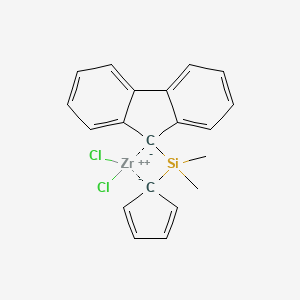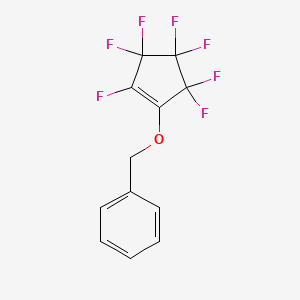![molecular formula C17H23N B6289363 N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline CAS No. 140465-27-6](/img/structure/B6289363.png)
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline, also known as N-DMBE, is a bicyclic secondary amine derived from the reaction of 1,3-diethyl-2-methylcyclopentane-1-carboxylic acid and aniline. This bicyclic secondary amine has been of great interest to scientists due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
科学的研究の応用
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, this compound has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer activities. In biochemistry, this compound has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses. In pharmacology, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs.
作用機序
The mechanism of action of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which results in the inhibition of their activity. This inhibition of protein and enzyme activity is thought to be responsible for the anti-inflammatory, anti-oxidant, and anti-cancer activities of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria, fungi, and viruses. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs.
実験室実験の利点と制限
The advantages of using N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline in lab experiments include its low cost, ease of synthesis, and ability to bind to proteins and enzymes. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
将来の方向性
Future research on N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline should focus on developing more efficient synthesis methods, as well as exploring its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, future research should focus on understanding the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, future research should focus on developing more efficient and safe delivery systems for this compound.
合成法
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline can be synthesized by a two-step reaction. The first step involves the reaction of 1,3-diethyl-2-methylcyclopentane-1-carboxylic acid with aniline in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is this compound. The second step involves the reaction of this compound with a reagent such as sodium hydroxide, which results in the formation of a dibasic salt.
特性
IUPAC Name |
N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c1-17(2)14-9-8-13(16(17)12-14)10-11-18-15-6-4-3-5-7-15/h3-8,14,16,18H,9-12H2,1-2H3/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMJUKIQREATR-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CCNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


